Cas no 94319-99-0 (N-(2-aminoethyl)-4-fluorobenzamide hydrochloride)

N-(2-aminoethyl)-4-fluorobenzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(2-aminoethyl)-4-fluorobenzamide hydrochloride
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- Inchi: 1S/C9H11FN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
- InChI Key: JVFVAICMWYSAAL-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=CC=1)(=O)NCCN.Cl
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73262-0.25g |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 0.25g |
$44.0 | 2023-02-12 | |
Enamine | EN300-73262-10.0g |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 10.0g |
$466.0 | 2023-02-12 | |
TRC | A621433-500mg |
N-(2-aminoethyl)-4-fluorobenzamide Hydrochloride |
94319-99-0 | 500mg |
$ 210.00 | 2022-06-07 | ||
Aaron | AR00J438-100mg |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 100mg |
$67.00 | 2025-03-22 | |
Aaron | AR00J438-2.5g |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 2.5g |
$203.00 | 2025-02-28 | |
Enamine | EN300-73262-0.1g |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 0.1g |
$30.0 | 2023-02-12 | |
Enamine | EN300-73262-0.5g |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 0.5g |
$69.0 | 2023-02-12 | |
Enamine | EN300-73262-5.0g |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 5.0g |
$256.0 | 2023-02-12 | |
Enamine | EN300-73262-0.05g |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride |
94319-99-0 | 95% | 0.05g |
$21.0 | 2023-02-12 | |
TRC | A621433-100mg |
N-(2-aminoethyl)-4-fluorobenzamide Hydrochloride |
94319-99-0 | 100mg |
$ 50.00 | 2022-06-07 |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride Related Literature
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
Additional information on N-(2-aminoethyl)-4-fluorobenzamide hydrochloride
N-(2-Aminoethyl)-4-Fluorobenzamide Hydrochloride: A Comprehensive Overview
N-(2-Aminoethyl)-4-Fluorobenzamide hydrochloride, also known as4-fluoro-N-(2-aminoethyl)benzamide hydrochloride, is a compound with the CAS number 94319-99-0. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development. The molecule consists of a benzamide core with a fluorine substituent at the para position and an aminoethyl group attached to the nitrogen atom, forming a hydrochloride salt. This structure endows the compound with both aromatic and amine functionalities, making it a versatile building block for various chemical reactions and biological assays.
Recent studies have highlighted the importance offluorinated aromatic compounds in medicinal chemistry, as fluorine substitution can significantly alter the physicochemical properties of a molecule, such as lipophilicity, bioavailability, and metabolic stability. In the case ofN-(2-Aminoethyl)-4-Fluorobenzamide hydrochloride, the presence of fluorine at the para position enhances the molecule's ability to participate in hydrogen bonding and π-π interactions, which are critical for its interaction with biological targets. Moreover, the aminoethyl group introduces additional flexibility and potential sites for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules.
The synthesis ofN-(2-Aminoethyl)-4-Fluorobenzamide hydrochloride typically involves multi-step processes that include nucleophilic aromatic substitution or coupling reactions. For instance, starting from 4-fluoroaniline, one can introduce an aminoethyl group through reductive amination or other suitable methods. The formation of the hydrochloride salt is often achieved by protonation of the amine group under acidic conditions, ensuring optimal solubility and stability for subsequent applications.
In terms of pharmacological activity,N-(2-Aminoethyl)-4-Fluorobenzamide hydrochloride has been explored for its potential as a lead compound in drug discovery programs targeting various diseases. Recent research has focused on its ability to modulate enzyme activity, particularly in pathways associated with inflammation and neurodegenerative disorders. For example, studies have demonstrated that this compound can inhibit certain kinases involved in signaling cascades that contribute to chronic inflammatory conditions such as rheumatoid arthritis and asthma.
Beyond its direct pharmacological applications,N-(2-Aminoethyl)-4-Fluorobenzamide hydrochloride serves as a valuable reagent in organic synthesis. Its ability to act as both an electrophilic and nucleophilic partner makes it suitable for constructing diverse heterocyclic frameworks. For instance, it can be used in Suzuki-Miyaura couplings to introduce aryl groups into complex molecules or in Stille couplings for cross-coupling reactions. These applications underscore its versatility as a synthetic intermediate in medicinal chemistry.
From an environmental standpoint,N-(2-Aminoethyl)-4-Fluorobenzamide hydrochloride exhibits moderate biodegradability under aerobic conditions, which is an important consideration for its safe handling and disposal. However, further studies are required to fully understand its ecological impact and to develop strategies for minimizing any potential risks associated with its use.
In conclusion,N-(2-Aminoethyl)-4-Fluorobenzamide hydrochloride is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical properties, coupled with recent advances in synthetic methodologies and pharmacological studies, position it as a key player in the development of novel therapeutic agents and advanced materials.
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